REACTION_CXSMILES
|
[OH-].[Mg+2:2].[OH-].[C:4](=[O:7])([OH:6])[O-:5].[Na+:8]>>[C:4](=[O:5])([O-:7])[O-:6].[Mg+2:2].[C:4](=[O:5])([O-:7])[O-:6].[Na+:8].[Na+:8] |f:0.1.2,3.4,5.6,7.8.9|
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |